4-(3-Bromo-phenyl)-thiomorpholine 1,1-dioxide
Overview
Description
The compound “4-(3-Bromo-phenyl)-thiomorpholine 1,1-dioxide” is a type of organosulfur compound, which contains a sulfur atom. Organosulfur compounds are a common type of compound in both nature and industry .
Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a thiomorpholine ring (a six-membered ring containing one sulfur atom and one nitrogen atom), with a bromo-phenyl group attached .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, etc., would need to be determined experimentally. These properties can often be influenced by factors such as the presence of the sulfur atom and the bromo-phenyl group .Scientific Research Applications
Medicinal Chemistry Building Blocks
Thiomorpholine and its derivatives, such as 4-(3-Bromo-phenyl)-thiomorpholine 1,1-dioxide, are important in medicinal chemistry. They serve as key building blocks in the synthesis of novel compounds with potential biological activity. The synthesis of bridged bicyclic thiomorpholines, for example, has led to compounds with interesting biological profiles, some of which have entered human clinical trials. These building blocks are synthesized from inexpensive starting materials through straightforward chemistry, highlighting their accessibility and potential for diverse applications in drug development (Walker & Rogier, 2013).
Green Chemistry in Synthesis
The use of boric acid/glycerol as a catalyst for the synthesis of thiomorpholine 1,1-dioxides via double Michael addition reaction in water represents a significant advancement in green chemistry. This method offers a simple, environmentally friendly, and efficient approach to synthesizing these compounds, demonstrating the potential of using sustainable methodologies in chemical synthesis (Ziyaei Halimehjnai et al., 2013).
Antimicrobial Applications
Thiomorpholine derivatives have been explored for their antimicrobial properties. The synthesis of 4-thiomorpholine-4ylbenzohydrazide derivatives and their testing for antimicrobial activity is one such example, underscoring the potential of thiomorpholine compounds in developing new antimicrobial agents (Kardile & Kalyane, 2010).
Materials Science
In materials science, phenanthroline dioxothiadiazoles and their derivatives, including those related to thiomorpholine structures, are being investigated for their magnetic properties. These compounds are suitable for constructing supramolecular magnetic materials, showcasing the versatility of thiomorpholine derivatives beyond medicinal chemistry into advanced materials design (Pakulski, Arczyński, & Pinkowicz, 2019).
Advanced Synthetic Techniques
Continuous processing techniques have been developed for the synthesis of thiomorpholine derivatives, exemplified by the production of 4-(2-hydroxyethyl)thiomorpholine 1,1-dioxide. This approach not only enhances safety due to the highly exothermic nature of the reactions involved but also increases the efficiency and scalability of the synthesis process, crucial for pharmaceutical manufacturing (Strotman et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(3-bromophenyl)-1,4-thiazinane 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S/c11-9-2-1-3-10(8-9)12-4-6-15(13,14)7-5-12/h1-3,8H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSFEHSMVQRWIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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